molecular formula C16H15FN2O B2626664 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide CAS No. 1210151-86-2

1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide

Cat. No.: B2626664
CAS No.: 1210151-86-2
M. Wt: 270.307
InChI Key: VXOWZYAPOQGTKG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide is a chemical compound designed for research applications, featuring a cyclopropanecarboxamide core. The cyclopropane ring is a prominent structural motif in medicinal chemistry due to its rigid, defined conformation and strong C–H bonds, which are known to enhance binding affinity and metabolic stability in bioactive molecules . Compounds within this class have demonstrated significant research value across multiple areas. They serve as key intermediates and core structures in the synthesis of potential therapeutic agents, with published examples showing efficacy as inhibitors for various kinase targets, such as VEGFR2, which is pivotal in oncology research . Furthermore, structurally similar cyclopropanecarboxamides are being investigated for their antiproliferative properties against human cancer cell lines, providing valuable tools for probing cell proliferation mechanisms . The incorporation of the 4-fluorophenyl and 3-methylpyridin-2-yl groups suggests potential for targeting enzyme active sites and protein-protein interactions, making this compound a versatile building block for developing novel pharmacological probes in hit-to-lead optimization campaigns .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-11-3-2-10-18-14(11)19-15(20)16(8-9-16)12-4-6-13(17)7-5-12/h2-7,10H,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOWZYAPOQGTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic compound.

    Attachment of the Methylpyridinyl Moiety: The methylpyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Yields : Yields for analogs range from 50% (S48) to 74.2% (F42), suggesting that steric and electronic factors influence reaction efficiency. The pyridinyl group in the target compound may require optimized coupling conditions.
  • Physical State : Pyridine-containing analogs (e.g., F44, S48) are solids or gums, whereas cyclohexyl derivatives (F39) exhibit higher crystallinity .

Insights :

  • Antimicrobial Activity : The 4-fluorophenyl group is conserved in active compounds (F39–F44), indicating its role in target binding. Replacing thiazole (F44) with pyridine (target) may alter selectivity .
  • Antiparasitic Potential: S48’s antileishmanial activity (50% yield) suggests that fluorophenyl-cyclopropane carboxamides with nitrogenous substituents could be effective against protozoans .
  • Enzyme Modulation : Tezacaftor (), though structurally distinct, demonstrates cyclopropane carboxamides’ versatility in protein interaction (e.g., CFTR correction) .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Pyridine rings are susceptible to CYP450-mediated oxidation, whereas cyclohexyl groups (F39) may confer greater metabolic stability .
  • Toxicity: Fluorophenyl groups are generally metabolically inert, but pyridine derivatives require scrutiny for genotoxic impurities .

Biological Activity

1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide, also known by its CAS number 1210151-86-2, is a synthetic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C16H15FN2OC_{16}H_{15}FN_2O. The presence of a fluorine atom and the cyclopropane ring contributes to its biological activity by influencing its interaction with biological molecules.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. It is hypothesized that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes related to pain and inflammation pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory responses, which suggests its use in treating conditions characterized by excessive inflammation.
  • Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, making it a candidate for pain management therapies.
  • Anticancer Potential : Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inflammation Models : In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in macrophage cell lines. This suggests a mechanism where the compound inhibits the signaling pathways leading to inflammation.
  • Cancer Cell Lines : In experiments involving human cancer cell lines, the compound was found to induce cell death through apoptosis. The effectiveness varied among different cell types, indicating that structural modifications could enhance its anticancer activity .
  • Animal Studies : Animal models have shown that administration of the compound resulted in reduced pain responses compared to control groups, supporting its potential as an analgesic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine production
AnalgesicDecreased pain response in animal models
AnticancerInduced apoptosis in cancer cells

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)cyclopropane-1-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of 4-fluoroaniline derivatives with activated carbonyl intermediates, such as isocyanides or acyl chlorides, to form the carboxamide backbone (analogous to methods in and ).
  • Step 2 : Cyclopropane ring formation using [2+1] cycloaddition reactions (e.g., Simmons–Smith conditions) or via carbene insertion (common in cyclopropane synthesis).
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) and HPLC (≥98% purity validation, as in and ).
    • Key Considerations : Optimize reaction conditions (temperature, catalyst) to avoid ring strain destabilization .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm, pyridine methyl at δ ~2.4 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated ~312.34 g/mol).
    • Crystallography : Single-crystal X-ray diffraction (as in and ) resolves bond lengths (e.g., cyclopropane C–C ~1.51 Å) and dihedral angles (fluorophenyl vs. pyridine planes) .

Advanced Research Questions

Q. What structural features dictate the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Key Features :

  • The 4-fluorophenyl group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets.
  • The 3-methylpyridine moiety facilitates hydrogen bonding via the pyridine nitrogen (e.g., kinase ATP-binding sites).
  • Cyclopropane rigidity enforces a planar conformation, optimizing steric complementarity (analogous to ’s pyridine-based agrochemicals) .
    • Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) and mutagenesis studies to identify critical residues .

Q. How do computational models predict the pharmacokinetic properties of this compound?

  • Methods :

  • QSAR Models : Correlate logP (calculated ~2.8) and polar surface area (~65 Ų) with permeability and solubility.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (low predicted due to high PSA).
  • Docking Studies : AutoDock Vina or Schrödinger Suite predict binding modes to targets like EGFR or COX-2 (based on ’s heterocyclic analogs) .
    • Validation : Compare in silico ADMET predictions with in vitro hepatocyte clearance assays .

Q. How can contradictory reports on biological activity among structural analogs be resolved?

  • Case Example : Analog A (fluorophenyl) shows nM affinity, while Analog B (chlorophenyl) exhibits µM activity.
  • Resolution Strategies :

  • SAR Analysis : Systematically vary substituents (e.g., halogen type, pyridine methylation) to isolate electronic vs. steric effects.
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to differentiate false positives.
  • Crystallographic Overlays : Compare target-bound structures (e.g., ’s pyrimidine derivatives) to identify critical interactions .
    • Recommendation : Cross-validate findings using orthogonal assays (e.g., thermal shift vs. functional cellular assays) .

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